

A Technical Guide to 2-(4-Methylphenoxy)benzaldehyde for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Methylphenoxy)benzaldehyde**

Cat. No.: **B101624**

[Get Quote](#)

This technical guide provides an in-depth overview of the core physicochemical properties of **2-(4-Methylphenoxy)benzaldehyde**, alongside relevant experimental context for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental quantitative data for **2-(4-Methylphenoxy)benzaldehyde** is summarized below. The molecular weight has been calculated based on the atomic weights of its constituent elements and cross-verified with publicly available chemical databases.

Parameter	Value	Source
Molecular Formula	C ₁₄ H ₁₂ O ₂	PubChem[1]
Molecular Weight	212.24 g/mol	PubChem[1]
Calculated Molecular Weight	212.248 g/mol	See Calculation Below
** IUPAC Name**	2-(4-methylphenoxy)benzaldehyde	PubChem[1]
CAS Number	19434-35-6	PubChem[1]

Molecular Weight Calculation:

The molecular weight was calculated using the molecular formula C₁₄H₁₂O₂ and the standard atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u).

- (14 × 12.011) + (12 × 1.008) + (2 × 15.999) = 212.248 u

Synthesis of Phenoxy Benzaldehydes: A General Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **2-(4-Methylphenoxy)benzaldehyde** is not readily available in the provided search results, a general method for the synthesis of related m-phenoxybenzaldehyde can be adapted. This typically involves a multi-step process starting from m-phenoxybenzoic acid.

A patented method for the synthesis of m-phenoxybenzaldehyde outlines the following key stages^[2]:

- Electrosynthesis of m-phenoxybenzoic acid: This initial step aims to produce a high-purity starting material.
- Methyl Esterification: The m-phenoxybenzoic acid undergoes an esterification reaction, for example, with methanol in the presence of a catalyst. The reaction mixture is typically refluxed, and the unreacted methanol is removed by distillation. The resulting ester layer is then washed, separated, and purified by vacuum distillation^[2].
- Catalyst Preparation: A specific catalyst is prepared for the subsequent hydrogenation step.
- Catalytic Hydrogenation: The methyl m-phenoxybenzoate is then catalytically hydrogenated to yield m-phenoxybenzaldehyde. This reaction is carried out in a reactor where the ester is heated, vaporized, and mixed with hydrogen before passing over the catalyst^[2].

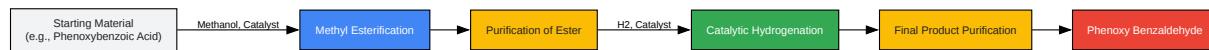
This generalized workflow provides a foundational understanding of the synthetic route that could be adapted for **2-(4-Methylphenoxy)benzaldehyde**, likely starting from 2-phenoxy-4-methylbenzoic acid.

Biological Activity and Signaling Pathways of Benzaldehyde Derivatives

Research into the biological activities of benzaldehyde and its derivatives has revealed potential therapeutic applications, particularly in the context of inflammation and cancer. While studies specifically on **2-(4-Methylphenoxy)benzaldehyde** are limited, the broader class of benzaldehydes has been shown to interact with key cellular signaling pathways.

Anti-Inflammatory Effects:

Certain benzaldehyde derivatives have demonstrated anti-inflammatory properties by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In studies on RAW264.7 macrophage cells, these compounds were shown to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK, JNK, and p38, leading to a reduction in the production of pro-inflammatory mediators[3][4].


Anticancer and Autophagy-Inducing Activities:

Benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF κ B, and ERK pathways[5]. Furthermore, in the context of neurological research, benzaldehyde has been shown to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway in mouse brain astrocytes[6]. This suggests a potential role for benzaldehyde derivatives in modulating cellular processes relevant to neurodegenerative diseases.

It is important for researchers to note that the specific biological activities and pathway interactions of **2-(4-Methylphenoxy)benzaldehyde** would require dedicated experimental validation.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of phenoxy benzaldehydes, based on the methodologies described in the literature.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of phenoxy benzaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]
- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with *Angiostrongylus cantonensis* excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 2-(4-Methylphenoxy)benzaldehyde for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101624#2-4-methylphenoxy-benzaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com